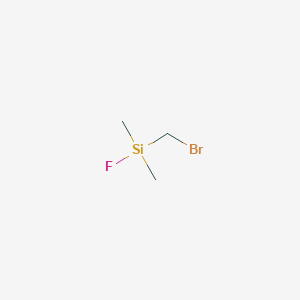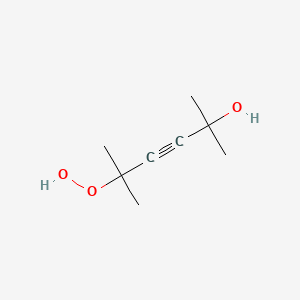
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol is an organic compound with the molecular formula C8H14O3 It is a hydroperoxide derivative of 2,5-dimethylhex-3-yn-2-ol, characterized by the presence of a hydroperoxy group (-OOH) attached to the carbon atom at position 5
Preparation Methods
The synthesis of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol typically involves the hydroperoxidation of 2,5-dimethylhex-3-yn-2-ol. The reaction is carried out under controlled conditions using hydrogen peroxide (H2O2) as the oxidizing agent. The process requires careful control of temperature and pH to ensure the selective formation of the hydroperoxide product.
Chemical Reactions Analysis
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: The hydroperoxy group can be reduced to an alcohol group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce hydroperoxy groups into other molecules.
Biology: It is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol involves the interaction of the hydroperoxy group with various molecular targets. The hydroperoxy group can undergo homolytic or heterolytic cleavage, generating reactive oxygen species (ROS) or other reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
5-Hydroperoxy-2,5-dimethylhex-3-yn-2-ol can be compared with other hydroperoxy compounds, such as:
2,5-Dihydroperoxy-2,5-dimethylhex-3-yne: Similar in structure but with two hydroperoxy groups.
2,5-Dimethyl-5-hexen-3-yn-2-ol: The parent compound without the hydroperoxy group.
2,5-Dimethylhex-5-en-3-yn-2-ol: A similar compound with a different arrangement of double and triple bonds.
Properties
CAS No. |
54136-03-7 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5-hydroperoxy-2,5-dimethylhex-3-yn-2-ol |
InChI |
InChI=1S/C8H14O3/c1-7(2,9)5-6-8(3,4)11-10/h9-10H,1-4H3 |
InChI Key |
PWNYNNXOLWEHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C)(C)OO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dihydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14638110.png)
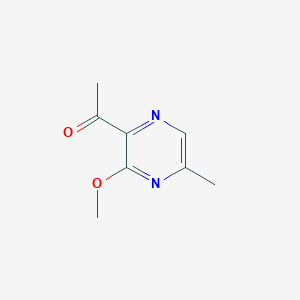
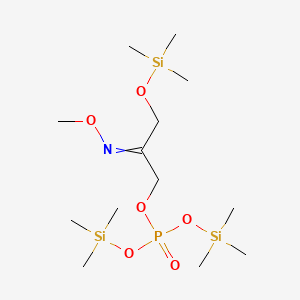
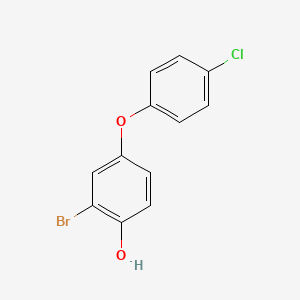
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)
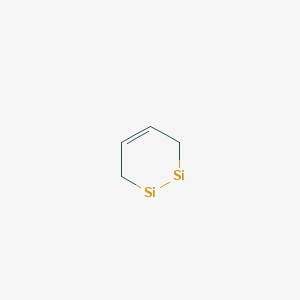
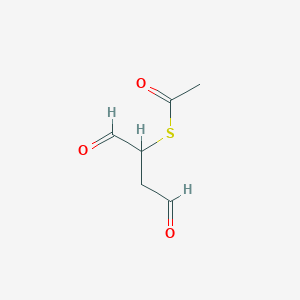
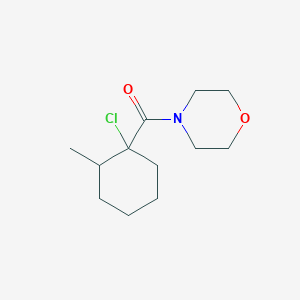
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
